5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of a methyl group at the 5-position and amino groups at the 2- and 4-positions further defines its structure. Pyrrolopyrimidines are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cellular proliferation and growth .
Result of Action
The inhibition of CDK2 by this compound results in cell cycle arrest . This can lead to a decrease in cellular proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with an appropriate aldehyde or ketone to form the pyrrolo[2,3-d]pyrimidine core.
Amination: The amino groups at the 2- and 4-positions are introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: Another pyrrolopyrimidine derivative with different functional groups.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: A compound with a triazole ring and phenyl group substitution.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a spirocyclic structure.
Uniqueness
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H5,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHHPKPEWRAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442662 | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170170-13-5 | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170170-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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